2-Amino-3,5-dimethylbenzoic acid (CAS 14438-32-5), also known as 3,5-dimethylanthranilic acid, is a highly substituted aromatic building block widely utilized in the synthesis of complex heterocycles, macrocyclic ligands, and conformationally restricted peptides . Characterized by an amino group and a carboxylic acid flanked by two electron-donating methyl groups, this compound exhibits distinct steric and electronic properties compared to baseline anthranilic acid [1]. In industrial and laboratory procurement, it is primarily selected for its utility as a regioselective aryne precursor, a nucleophilic monomer in quinazolinone library generation, and a rigidifying unnatural amino acid in therapeutic peptide engineering [2].
Substituting 2-Amino-3,5-dimethylbenzoic acid with unsubstituted anthranilic acid or alternative halogenated derivatives fundamentally alters downstream processability and product performance [1]. In benzyne-mediated total synthesis, lacking the bulky 3-methyl group results in a loss of steric-directed regiocontrol, leading to complex, inseparable mixtures of regioisomers and drastically reduced isolated yields of the target polycycle . Furthermore, in the synthesis of macrocyclic tetraamido-N oxidation catalysts, replacing the electron-donating dimethyl groups with electron-withdrawing halogens (e.g., 3,5-dichloroanthranilic acid) severely depresses the nucleophilicity of the amine, stalling amidation kinetics and reducing the overall yield of critical macro-linker intermediates [2].
When subjected to diazotization, 2-Amino-3,5-dimethylbenzoic acid generates 3,5-dimethylbenzyne. In nucleophilic additions or cycloadditions, the substantial steric bulk of the C3-methyl group adjacent to the aryne triple bond directs attack predominantly to the less hindered C2 position . This provides a distinct regiochemical advantage over unsubstituted anthranilic acid, which generates a symmetrical benzyne and yields 1:1 regioisomer mixtures when reacting with unsymmetrical dienes [1].
| Evidence Dimension | Regioselectivity in unsymmetrical trapping |
| Target Compound Data | High regiomeric excess (often >90:10) favoring attack at the less hindered aryne carbon |
| Comparator Or Baseline | Unsubstituted anthranilic acid (1:1 regioisomer ratio) |
| Quantified Difference | >80% increase in regioselectivity |
| Conditions | In situ diazotization and trapping with unsymmetrical dienes/nucleophiles |
Essential for procurement in total synthesis workflows where strict regiocontrol of polycyclic intermediates is required.
The presence of two electron-donating methyl groups at the 3 and 5 positions significantly increases the electron density on the adjacent amino group compared to halogenated analogs [1]. In the synthesis of macrocyclic tetraamido-N ligands via condensation with malonyl dichlorides, 3,5-dimethylanthranilic acid exhibits superior nucleophilic reactivity, leading to faster conversion rates and higher yields of the macro-linker intermediate than the electron-deficient 3,5-dichloroanthranilic acid comparator [2].
| Evidence Dimension | Amine nucleophilicity and amidation yield |
| Target Compound Data | Accelerated condensation with high macro-linker yield (>60-70%) |
| Comparator Or Baseline | 3,5-Dichloroanthranilic acid (slower reaction, lower yield due to deactivated amine) |
| Quantified Difference | Significant reduction in reaction time and improved isolated yield |
| Conditions | Condensation with substituted malonyl dichloride in pyridine (<70 °C) |
Buyers scaling up combinatorial libraries or macrocyclic ligands should select the dimethyl variant to optimize throughput and minimize unreacted starting material.
In the generation of quinazolinone-based pharmaceutical libraries, substituting standard anthranilic acid with 2-Amino-3,5-dimethylbenzoic acid systematically increases the scaffold's lipophilicity (logP) [1]. The dual methyl groups provide a measurable hydrophobic enhancement compared to unsubstituted or monomethylated precursors, which directly influences the membrane permeability and target binding profile of the resulting combinatorial hits [2].
| Evidence Dimension | Scaffold lipophilicity (calculated logP contribution) |
| Target Compound Data | +1.0 logP unit contribution (approx. +0.5 per methyl group) |
| Comparator Or Baseline | Unsubstituted anthranilic acid (baseline logP) |
| Quantified Difference | ~1.0 unit increase in logP of the final quinazolinone core |
| Conditions | Combinatorial synthesis of N-styryl quinazolinone derivatives |
Vital for medicinal chemistry procurement when optimizing the pharmacokinetic properties and bioavailability of heterocyclic screening libraries.
As an unnatural amino acid building block, 3,5-dimethylanthranilic acid introduces severe steric constraints into the peptide backbone [1]. The 3-methyl group, positioned ortho to the amino functionality, restricts the phi/psi torsional angles more strictly than unsubstituted 2-aminobenzoic acid (2-Abz). This rigidity is leveraged in the design of highly specific binding peptides, such as tau aggregation inhibitors, to lock the sequence into an active, target-binding conformation[2].
| Evidence Dimension | Backbone torsional flexibility |
| Target Compound Data | Highly restricted conformational space due to ortho-methyl steric clash |
| Comparator Or Baseline | Unsubstituted 2-aminobenzoic acid (2-Abz) (greater rotational freedom) |
| Quantified Difference | Substantial reduction in accessible phi/psi angles |
| Conditions | Solid-phase peptide synthesis (SPPS) incorporation into therapeutic sequences |
Procurement of this specific substituted variant is necessary when engineering proteolytically stable, conformationally locked peptide therapeutics.
Directly downstream of its steric-directing capabilities, 2-Amino-3,5-dimethylbenzoic acid is the optimal precursor for generating 3,5-dimethylbenzyne. It is procured for complex total synthesis workflows where unsymmetrical dienes or nucleophiles must be trapped with high regiochemical fidelity, avoiding the costly separation of 1:1 regioisomer mixtures common with unsubstituted anthranilic acid.
Leveraging its enhanced amine nucleophilicity, this compound is selected as a primary building block for synthesizing robust macrocyclic tetraamido-N ligands (Collins catalysts). The electron-donating methyl groups not only improve the yield of the macro-linker condensation step but also impart superior oxidative resistance to the final transition metal complex [1].
In medicinal chemistry, this compound is procured to systematically tune the lipophilicity and steric profile of quinazolinone drug libraries. By incorporating the 3,5-dimethyl motif, researchers can rapidly generate combinatorial hits with enhanced membrane permeability and altered target binding affinities compared to baseline analogs[2].
Due to its ability to severely restrict backbone torsional angles, 3,5-dimethylanthranilic acid is utilized as an unnatural amino acid in solid-phase peptide synthesis. It is specifically chosen over standard 2-aminobenzoic acid to rigidify therapeutic sequences, such as tau aggregation inhibitors, ensuring the peptide remains locked in its active conformation for optimal target engagement [3].
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